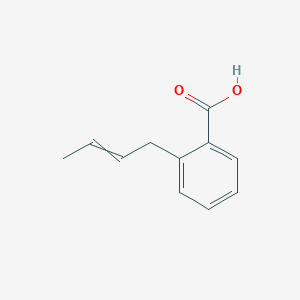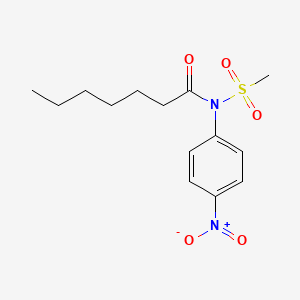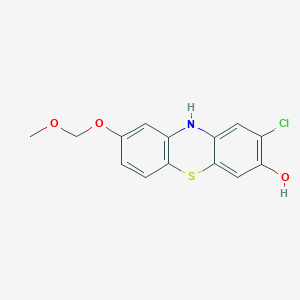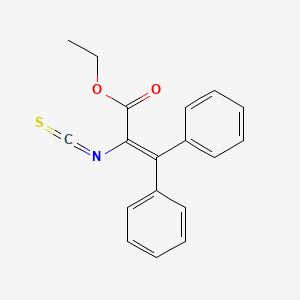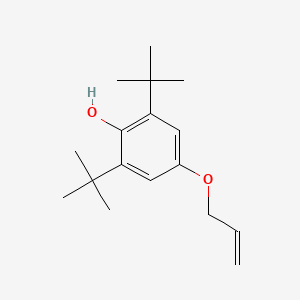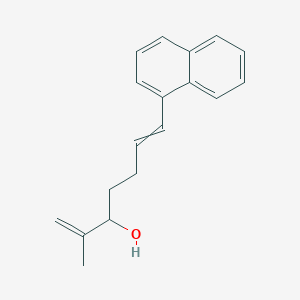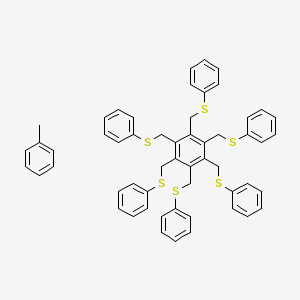
1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene;toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene is a complex organic compound with the molecular formula C42H30S6 It is characterized by the presence of six phenylsulfanylmethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene typically involves the reaction of benzene with phenylsulfanylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phenylsulfanylmethyl chloride. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanylmethyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanylmethyl groups, yielding a simpler benzene derivative.
Substitution: The phenylsulfanylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzene derivatives.
Substitution: Compounds with new functional groups replacing the phenylsulfanylmethyl groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene involves its interaction with specific molecular targets. The phenylsulfanylmethyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene: Similar structure but with bromine atoms instead of phenylsulfanylmethyl groups.
Hexamethylbenzene: A simpler compound with six methyl groups attached to a benzene ring.
Uniqueness
1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene is unique due to the presence of phenylsulfanylmethyl groups, which impart distinct chemical and physical properties. These groups can participate in various reactions, making the compound versatile for different applications.
Eigenschaften
CAS-Nummer |
61040-49-1 |
|---|---|
Molekularformel |
C55H50S6 |
Molekulargewicht |
903.4 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexakis(phenylsulfanylmethyl)benzene;toluene |
InChI |
InChI=1S/C48H42S6.C7H8/c1-7-19-37(20-8-1)49-31-43-44(32-50-38-21-9-2-10-22-38)46(34-52-40-25-13-4-14-26-40)48(36-54-42-29-17-6-18-30-42)47(35-53-41-27-15-5-16-28-41)45(43)33-51-39-23-11-3-12-24-39;1-7-5-3-2-4-6-7/h1-30H,31-36H2;2-6H,1H3 |
InChI-Schlüssel |
ANDPHFXWBXGIOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1.C1=CC=C(C=C1)SCC2=C(C(=C(C(=C2CSC3=CC=CC=C3)CSC4=CC=CC=C4)CSC5=CC=CC=C5)CSC6=CC=CC=C6)CSC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


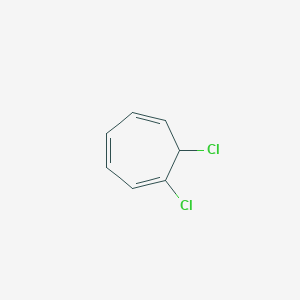

![N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14587586.png)
![2,2-Dimethyl-N-[9-(5-methylfuran-2-yl)-9H-purin-6-yl]propanamide](/img/structure/B14587593.png)

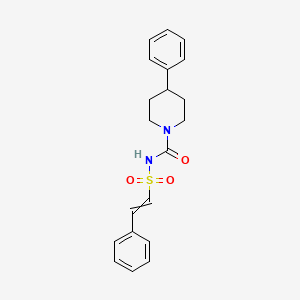
![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)

